![molecular formula C22H16ClN B13916838 N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine](/img/structure/B13916838.png)
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine
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Overview
Description
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthalene ring system substituted with a phenyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine typically involves the reaction of 4-chloroaniline with 1-bromonaphthalene in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1-naphthylamine: Similar structure but lacks the phenyl group.
N-(4-chlorophenyl)-N-(2-naphthyl)amine: Similar structure with a different naphthalene substitution pattern.
N-(4-chlorophenyl)-N-phenylbenzamide: Contains a benzamide group instead of a naphthalene ring.
Uniqueness
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with both phenyl and 4-chlorophenyl groups makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine, a compound with significant potential in medicinal chemistry, has been investigated for its biological activity, particularly in the context of cancer treatment and apoptosis inhibition. This article compiles data from various studies to provide a comprehensive overview of its biological effects.
The biological activity of this compound is primarily linked to its ability to interact with cellular targets involved in cancer progression. It has been shown to bind to DNA, potentially acting as an intercalator. This interaction can lead to conformational changes in DNA, which may disrupt replication and transcription processes essential for cancer cell survival.
DNA Binding Studies
Recent studies have demonstrated that compounds similar to this compound exhibit strong binding affinities to DNA. The binding mechanism involves:
- π–π Stacking : Aromatic rings of the compound intercalate between DNA bases.
- Hydrogen Bonding : Functional groups on the compound form hydrogen bonds with DNA, stabilizing the complex.
These interactions have been quantified using spectrophotometric methods, revealing that such compounds can significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells .
Anticancer Activity
The anticancer properties of this compound have been evaluated through in vitro assays. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 | 0.281 |
HeLa | 0.356 |
MCF-7 | 0.249 |
Bel-7402 | 0.523 |
Eca-109 | 0.514 |
These results indicate that this compound exhibits potent antiproliferative effects across multiple cancer types, making it a candidate for further development as an anticancer agent.
Case Studies
- Cell Morphology Changes : Observations from microscopy studies indicated that treatment with this compound led to significant morphological changes in treated cells. For instance:
- Apoptosis Induction : Inhibition of apoptosis has been linked to various cancers. Compounds similar to this compound have been studied for their ability to disrupt the Inhibitor of Apoptosis Proteins (IAPs), which are known to prevent apoptosis in cancer cells. The potential for these compounds to enhance apoptosis through IAP inhibition represents a promising avenue for therapeutic development .
Properties
Molecular Formula |
C22H16ClN |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H16ClN/c23-18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16H |
InChI Key |
DVDGQQRWWUWGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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